molecular formula C20H21N3O3S B2544903 N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-30-4

N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2544903
CAS No.: 851132-30-4
M. Wt: 383.47
InChI Key: CVGLCBPFQTWLGU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Evaluation of Carcinogenic Compounds

One significant aspect of research involving compounds structurally similar to N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is the study of their carcinogenic potential. Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens, aiming to understand their carcinogenicity. This research is critical for assessing the safety profiles of new compounds with similar structures, highlighting the importance of molecular modifications in altering biological activity and potential carcinogenicity (Ashby, Styles, Anderson, & Paton, 1978).

Advanced Oxidation Processes for Environmental Remediation

The degradation of pharmaceutical compounds, including acetaminophen, through advanced oxidation processes (AOPs) has been a focus of environmental chemistry research. Qutob et al. (2022) reviewed the degradation pathways, by-products, and biotoxicity of acetaminophen degradation products, emphasizing the role of AOPs in environmental remediation. Understanding the degradation and transformation pathways of complex organic molecules helps in developing effective strategies to mitigate their impact on the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacokinetics and Pharmacodynamics of Antihistamines

Research into the chemistry, pharmacokinetics, and pharmacodynamics of antihistamines, such as Bilastine, involves understanding the molecular structure and activity of compounds, including those similar to this compound. Sharma et al. (2021) summarized the properties, characteristics, and analytical methods used for estimating Bilastine from different scientific articles, highlighting the importance of molecular studies in the development of pharmaceuticals (Sharma, Hatware, Bhadane, & Patil, 2021).

Understanding the Mechanisms of Drug-Induced Liver Injury

The molecular pathogenesis of drug-induced liver injury, particularly by compounds like acetaminophen, is another area of research related to compounds structurally similar to this compound. Studies aim to elucidate the mechanisms involved in hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration, offering insights into the toxicological profiles of pharmaceutical compounds and the development of safer drugs (Cai, Cai, Wang, Yang, Guan, Deng, & Chen, 2022).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-17-9-7-15(8-10-17)22-19(24)14-27-20-21-11-12-23(20)16-5-4-6-18(13-16)25-2/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGLCBPFQTWLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.